molecular formula C23H27N3O5 B13802378 l-Tyrosyl-l-prolyl-l-phenylalanine

l-Tyrosyl-l-prolyl-l-phenylalanine

Cat. No.: B13802378
M. Wt: 425.5 g/mol
InChI Key: RCMWNNJFKNDKQR-UFYCRDLUSA-N
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Description

l-Tyrosyl-l-prolyl-l-phenylalanine: is a tripeptide composed of the amino acids tyrosine, proline, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-Tyrosyl-l-prolyl-l-phenylalanine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are commonly employed for large-scale production. SPPS allows for the efficient assembly of peptides on a solid support, facilitating purification and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: l-Tyrosyl-l-prolyl-l-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Dityrosine, quinones, and other oxidative derivatives.

    Reduction: Reduced peptides with modified amino acid residues.

    Substitution: Halogenated or nitrated peptides.

Scientific Research Applications

l-Tyrosyl-l-prolyl-l-phenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of l-Tyrosyl-l-prolyl-l-phenylalanine involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), influencing biochemical pathways related to protein digestion and metabolism. Additionally, the aromatic residues of tyrosine and phenylalanine can participate in hydrophobic interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    l-Leucyl-l-phenylalanine: Another dipeptide with similar applications in biochemical research.

    l-Tyrosyl-l-isoleucyl-l-seryl-l-prolyl-l-tryptophyl-l-isoleucyl-l-leucyl-l-alanyl: A longer peptide with distinct biological activities.

    Cyclo(l-phenylalanine-l-proline): A cyclic dipeptide with quorum sensing properties in bacteria.

Uniqueness: l-Tyrosyl-l-prolyl-l-phenylalanine is unique due to its specific sequence and the presence of both aromatic and cyclic amino acids. This combination imparts distinct chemical and biological properties, making it a valuable tool in various research applications .

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1

InChI Key

RCMWNNJFKNDKQR-UFYCRDLUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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